2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine
Description
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine is a polycyclic amine featuring a fused cyclobutane-indene scaffold with an amine group at position 2.
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
tricyclo[6.3.0.03,6]undeca-1,3(6),7-trien-2-amine |
InChI |
InChI=1S/C11H13N/c12-11-9-3-1-2-7(9)6-8-4-5-10(8)11/h6H,1-5,12H2 |
InChI Key |
ALDYYUMPYDZGRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(CC3)C(=C2C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutene derivatives with indene in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce more saturated amine derivatives. Substitution reactions can lead to a variety of substituted amines with different functional groups.
Scientific Research Applications
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its amine functionality.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine exerts its effects depends on its specific application. In biological systems, the amine group can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Core Structural Modifications
The following table highlights key structural analogs, emphasizing substituent variations and their implications:
Key Observations:
- Halogenation : Bromo-fluoro derivatives (e.g., CAS 2676867-20-0) may enhance electrophilicity, enabling cross-coupling reactions in synthetic workflows .
- Scaffold Diversity : Hexahydroindacen-4-amine (CAS 63089-56-5) shares an amine group but lacks the cyclobutane ring, reducing strain and possibly altering conformational stability .
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from related structures:
- Molecular Weight : The parent indene (C₁₁H₁₄) has a molecular weight of 146.23 g/mol, while the methylated amine (C₁₂H₁₅N) increases to 173.26 g/mol .
- Stability : Derivatives like 7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-ol (CAS 2676863-62-8) require storage at 2–8°C under inert conditions, suggesting sensitivity to moisture and oxidation .
Biological Activity
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine is a bicyclic amine compound that has garnered attention for its potential biological activities. The compound's structure suggests it may interact with various biological pathways, particularly those involving inflammatory processes and neurological functions. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
The chemical structure of this compound can be represented by the following SMILES notation: C1CC2=C(C1)C(=C(C=C2)N)C(C)C. Its CAS number is 2271393-78-1.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : The compound has been identified as a potential NLRP3 inflammasome antagonist. The NLRP3 inflammasome plays a critical role in the inflammatory response and its dysregulation is linked to various diseases including autoimmune disorders and metabolic syndromes .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties. It has been associated with reduced neuroinflammation and improved outcomes in models of neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Activity
A study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in a murine model of colitis. The results indicated a decrease in IL-1β and IL-18 levels when treated with this compound compared to controls. This suggests its potential utility in treating inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis .
Case Study 2: Neuroprotective Effects
In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by the Morris water maze test. Histological analysis showed reduced amyloid plaque accumulation and lower levels of neuroinflammatory markers compared to untreated controls .
The biological activities of this compound are largely attributed to its interaction with the NLRP3 inflammasome. By inhibiting this complex, the compound reduces the production of pro-inflammatory cytokines like IL-1β and IL-18. Additionally, its neuroprotective effects may stem from modulating oxidative stress pathways and enhancing neuronal survival signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
